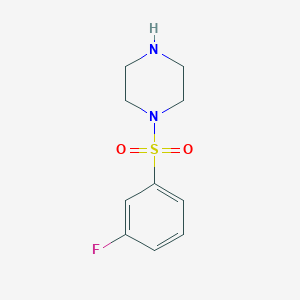

1-(3-Fluoro-benzenesulfonyl)-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

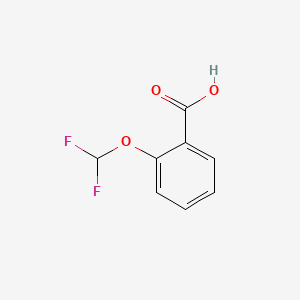

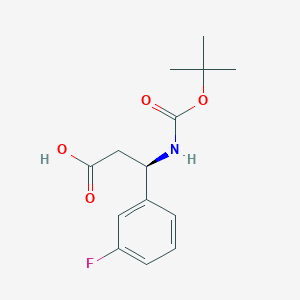

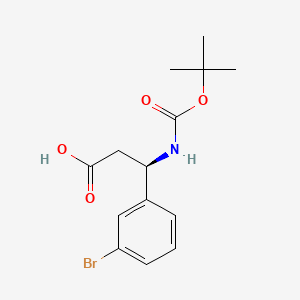

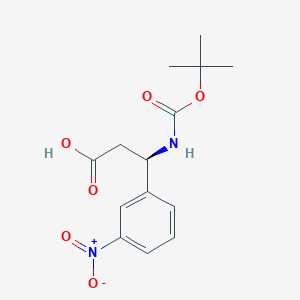

The compound 1-(3-Fluoro-benzenesulfonyl)-piperazine is a derivative of piperazine, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential therapeutic applications. For instance, derivatives such as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride have been studied for their cerebral vasodilator effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine is a multi-step process that results in a total yield of 48.2% . Factors influencing the synthesis steps, such as alkylation, acidulation, and reduction of the nitro group, are critical to the overall yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For instance, the crystal and molecular structure of a novel 1-benzhydryl-piperazine derivative was determined by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . These structural details are crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including those involving their functional groups, such as the sulfonyl group in 1-(3-Fluoro-benzenesulfonyl)-piperazine. The reactivity of these compounds can be influenced by the substituents on the benzene ring and the piperazine moiety. The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to undergo nucleophilic substitution, electrophilic substitution, or other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of hydrogen bonding in the crystal structure, as seen in piperazine-1,4-diium bis(3-carboxylato-4-hydroxybenzenesulfonate) dihydrate, can lead to a three-dimensional network that affects the compound's solubility and melting point . These properties are essential for the formulation and delivery of pharmaceuticals containing piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

- A study focused on the crystal and molecular structure of a 1-Benzhydryl-piperazine derivative, highlighting its synthesis and confirming its structure through X-ray diffraction. The compound displayed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2009).

Inhibitory Activity in Cancer Cell Proliferation

- Piperazine derivatives, including 1-Benzhydryl-sulfonyl-piperazine, were synthesized and evaluated for their ability to inhibit breast cancer cell proliferation. One compound, in particular, demonstrated significant inhibitory activity (Kumar et al., 2007).

Synthesis and Evaluation of Antimicrobial Agents

- The synthesis of fluoroquinolone derivatives with piperazinyl moieties showed promising inhibition of bacterial pathogens, indicating potential antimicrobial applications (Chen et al., 2013).

Human Acetylcholinesterase Inhibitors

- Certain piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease (Varadaraju et al., 2013).

Fungicidal Activity

- A study investigated the fungicidal activity of 3-Piperazine-bis(benzoxaborole) derivatives, revealing higher inhibitory activity towards certain fungi compared to standard antibiotics (Wieczorek et al., 2014).

Antimicrobial and Antioxidant Activities

- Novel 1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities, with some compounds showing significant results (Mallesha & Mohana, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGQMAUJUTMRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366551 |

Source

|

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

743441-88-5 |

Source

|

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)